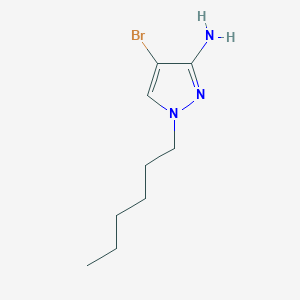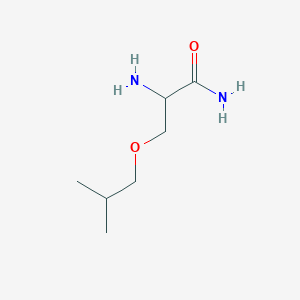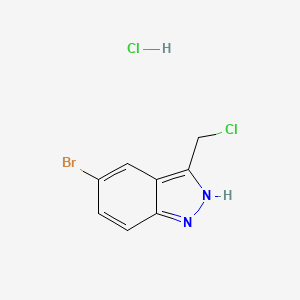![molecular formula C9H13N3 B13476859 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{bicyclo[310]hexan-3-yl}-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure combined with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and blue LED irradiation can be adapted for industrial-scale synthesis, ensuring efficient and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist of certain enzymes and receptors, affecting various biological processes. For example, it has been shown to inhibit histone deacetylase and antagonize opioid receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-{bicyclo[3.1.0]hexan-3-yl}-1-methyl-1H-pyrazol-5-amine: This compound is similar in structure but has a methyl group instead of a hydrogen atom on the pyrazole ring.
4-substituted-3-benzyloxy-bicyclo[3.1.0]hexane compounds: These compounds have a benzyloxy group and are used as mGluR 2/3 antagonists.
3-azabicyclo[3.1.0]hexane derivatives: These compounds contain an azabicyclo moiety and have been studied for their antitumor properties.
Uniqueness
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine is unique due to its specific combination of a bicyclic structure and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5-(3-bicyclo[3.1.0]hexanyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H13N3/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3H2,(H3,10,11,12) |
Clave InChI |
VSKLLLUWSBLKDL-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CC(C2)C3=CC(=NN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


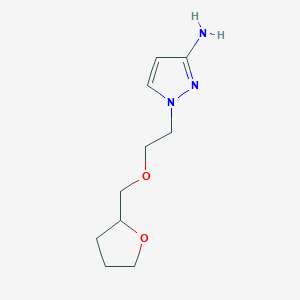
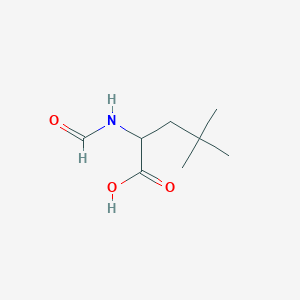
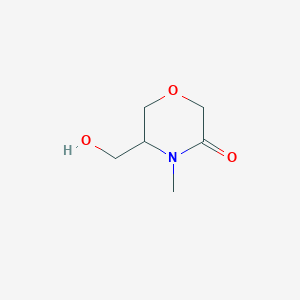

![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
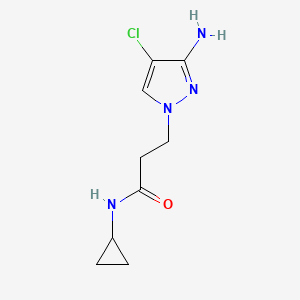
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
